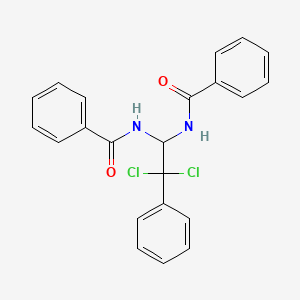
N,N'-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzamide is a chemical compound characterized by the presence of two benzamide groups attached to a central ethane structure substituted with two chlorine atoms and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzamide typically involves the reaction of 2,2-dichloro-2-phenylethane-1,1-diamine with benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products. The final product is typically isolated through crystallization and subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The phenyl groups can undergo oxidation to form quinones or other oxidized products.
Reduction Reactions: The compound can be reduced to form amine derivatives or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include secondary amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of N,N’-(2,2-disubstituted-2-phenylethane-1,1-diyl)dibenzamide derivatives.
Oxidation Reactions: Formation of quinones or other oxidized aromatic compounds.
Reduction Reactions: Formation of amine derivatives or other reduced forms of the compound.
Applications De Recherche Scientifique
N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The presence of chlorine atoms and phenyl groups enhances its ability to interact with hydrophobic pockets in target molecules, thereby modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,2-Dichloro-2-phenylethylidene)arenesulfonamides: These compounds share a similar core structure but differ in the presence of sulfonamide groups instead of benzamide groups.
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane: This compound has a similar ethane core with dichloro and phenyl substitutions but lacks the benzamide groups.
Uniqueness
N,N’-(2,2-Dichloro-2-phenylethane-1,1-diyl)dibenzamide is unique due to the presence of two benzamide groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
89260-93-5 |
|---|---|
Formule moléculaire |
C22H18Cl2N2O2 |
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
N-(1-benzamido-2,2-dichloro-2-phenylethyl)benzamide |
InChI |
InChI=1S/C22H18Cl2N2O2/c23-22(24,18-14-8-3-9-15-18)21(25-19(27)16-10-4-1-5-11-16)26-20(28)17-12-6-2-7-13-17/h1-15,21H,(H,25,27)(H,26,28) |
Clé InChI |
AQKVGQUFCKJLKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(C(C2=CC=CC=C2)(Cl)Cl)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


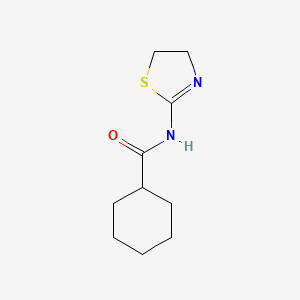
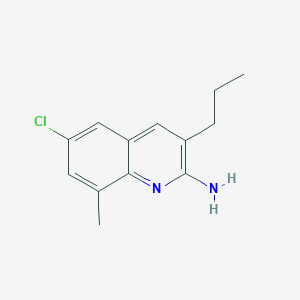
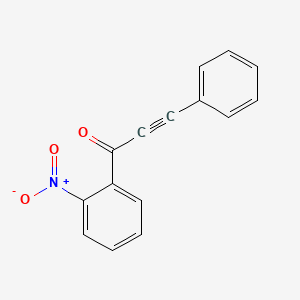
![4-(2-methylphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14134154.png)

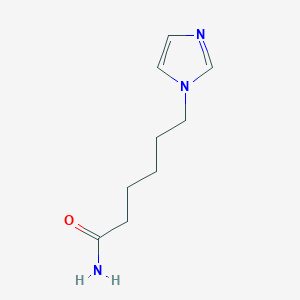
![2-[3-(Trifluoromethyl)phenoxy]benzenemethanamine](/img/structure/B14134188.png)
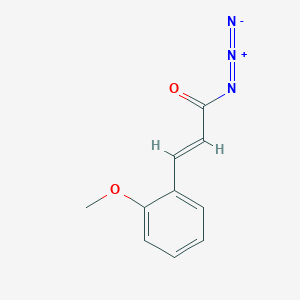
![3-[(Dimethylamino)methyl]benzenecarbothioamide](/img/structure/B14134193.png)
![[(1E,3Z)-5-hydroxypenta-1,3-dienyl]boronic acid](/img/structure/B14134197.png)
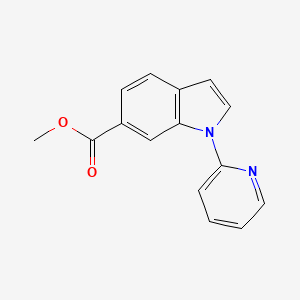
![1,2,3-Trimethoxy-5-[2-(4-methoxy-3-nitrophenyl)ethyl]benzene](/img/structure/B14134209.png)
![2-(5-chloro-2-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B14134212.png)
![2,7-Bis(2-(pyrrolidin-1-yl)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14134232.png)
